molecular formula C20H20ClN3OS B459797 3-amino-N-(4-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 625370-24-3

3-amino-N-(4-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B459797
CAS RN: 625370-24-3
M. Wt: 385.9g/mol
InChI Key: YCROHCXCDYKVPN-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are known to exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Scientific Research Applications

Antimicrobial and Anticancer Applications

Quinoline and quinazoline derivatives have been extensively studied for their antimicrobial and anticancer properties. The structural modification of these compounds has led to the discovery of numerous derivatives with significant biological activities, including antimicrobial and anticancer effects. For instance, quinoxaline derivatives, closely related to quinoline and quinazoline, have been recognized for their broad spectrum of biological activities. These activities include acting as dyes, pharmaceuticals, and antibiotics, with some studies exploring their antitumoral properties (Aastha Pareek and Dharma Kishor, 2015).

Corrosion Inhibition

Quinoline derivatives have also been investigated for their application as corrosion inhibitors. These compounds show effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This application is particularly relevant in the context of protecting metals from corrosion, highlighting the versatility of quinoline derivatives in industrial applications (C. Verma, M. Quraishi, E. Ebenso, 2020).

Central Nervous System (CNS) Effects

Research into quinoline and quinazoline derivatives has identified functional chemical groups that may serve as lead molecules for the synthesis of compounds with CNS activity. These heterocycles, containing heteroatoms such as nitrogen, sulfur, and oxygen, may impact a range of CNS effects, from depression and euphoria to convulsion, suggesting their potential in developing novel CNS-acting drugs (S. Saganuwan, 2017).

Optoelectronic Materials

Quinazoline derivatives have been noted for their application in the creation of optoelectronic materials. Their incorporation into π-extended conjugated systems has been of great value for developing novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This underscores the potential of quinoline and quinazoline derivatives in the field of materials science, particularly in developing advanced materials for optoelectronics (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).

properties

IUPAC Name

3-amino-N-(4-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c1-2-11-3-8-16-12(9-11)10-15-17(22)18(26-20(15)24-16)19(25)23-14-6-4-13(21)5-7-14/h4-7,10-11H,2-3,8-9,22H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCROHCXCDYKVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=C(C=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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